molecular formula C17H11Cl3N2O3 B2662914 [(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate CAS No. 303997-91-3

[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate

Cat. No.: B2662914
CAS No.: 303997-91-3
M. Wt: 397.64
InChI Key: NCLLHISJVSAFFP-PGMHBOJBSA-N
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Description

[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzylamine and isatin (1H-indole-2,3-dione).

    Formation of Intermediate: The 2,6-dichlorobenzylamine reacts with isatin under acidic conditions to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the indole ring structure.

    Chlorination: The final step involves the chlorination of the indole derivative using chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Biology

Biologically, this compound has shown potential as an anti-inflammatory and antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and reduce inflammation in animal models.

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in the treatment of inflammatory diseases and infections. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of [(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory prostaglandins. Additionally, it can bind to bacterial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar 2,6-dichlorophenyl structure.

    Indomethacin: Another NSAID with an indole core, used for its anti-inflammatory properties.

    Ketorolac: An NSAID with a similar mechanism of action, used for short-term management of pain.

Uniqueness

[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate is unique due to its specific combination of a 2,6-dichlorophenyl group and an indole core, which imparts distinct biological activities

Properties

IUPAC Name

[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O3/c18-8-15(23)25-21-16-10-4-1-2-7-14(10)22(17(16)24)9-11-12(19)5-3-6-13(11)20/h1-7H,8-9H2/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLLHISJVSAFFP-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)CCl)C(=O)N2CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)CCl)/C(=O)N2CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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